molecular formula C24H28ClN3O3S B2682299 3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215713-40-8

3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2682299
CAS No.: 1215713-40-8
M. Wt: 474.02
InChI Key: ZDEKWJJPONKRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including a tert-butyl group, a sulfonyl group, and a triazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Triazaspirodecane Moiety: This step often involves the reaction of the spirocyclic intermediate with a triazine derivative, facilitated by a catalyst or under thermal conditions.

    Attachment of the Tert-butyl and Sulfonyl Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the sulfonyl group is typically added through sulfonylation using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and methyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and alkyl halides for alkylation are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group might yield tert-butyl alcohol, while reduction of the sulfonyl group could produce a thiol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, the compound’s structural features make it a candidate for drug development. Its potential interactions with biological targets, such as enzymes or receptors, can be studied to design new therapeutic agents.

Industry

In industrial applications, the compound’s stability and reactivity can be harnessed for the production of advanced materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism by which 3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it might inhibit a specific enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: This compound itself.

    3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-ol: A similar compound with a hydroxyl group instead of a ketone.

    3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-thiol: A thiol derivative.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its spirocyclic structure. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in various scientific fields.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-8-(5-chloro-2-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O3S/c1-16-5-10-19(25)15-20(16)32(30,31)28-13-11-24(12-14-28)26-21(22(29)27-24)17-6-8-18(9-7-17)23(2,3)4/h5-10,15H,11-14H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEKWJJPONKRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.